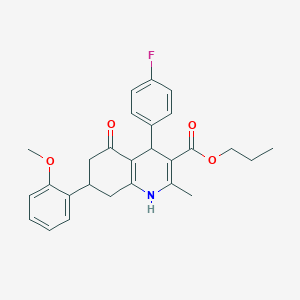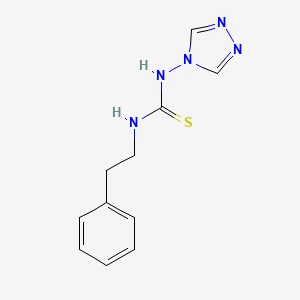![molecular formula C11H10N4O2S2 B11079699 N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}benzamide](/img/structure/B11079699.png)
N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}benzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a benzamide moiety linked to a thiadiazole ring via a sulfanylacetyl group, which contributes to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form 5-amino-1,3,4-thiadiazole-2-thiol.
Attachment of the Sulfanylacetyl Group: The thiol group of the thiadiazole is then reacted with chloroacetic acid or its derivatives to introduce the sulfanylacetyl group.
Coupling with Benzamide: Finally, the intermediate is coupled with benzoyl chloride or benzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) on the benzamide moiety can be reduced to an amine.
Substitution: The amino group on the thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to inhibit certain enzymes.
Mecanismo De Acción
The mechanism of action of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . The compound binds to the active site of the enzyme, blocking its activity and thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- **2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide
- 5-acetamido-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}benzamide is unique due to its specific structural features, such as the combination of a benzamide moiety with a thiadiazole ring and a sulfanylacetyl linker. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C11H10N4O2S2 |
|---|---|
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
N-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]benzamide |
InChI |
InChI=1S/C11H10N4O2S2/c12-10-14-15-11(19-10)18-6-8(16)13-9(17)7-4-2-1-3-5-7/h1-5H,6H2,(H2,12,14)(H,13,16,17) |
Clave InChI |
QCWJTYOJXWQZFB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(=O)CSC2=NN=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B11079619.png)
![4-(2,6-Dimethylmorpholin-4-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11079624.png)
![(5E)-5-{[(2,5-dimethoxyphenyl)amino]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11079639.png)
![(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(butan-2-yl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11079650.png)

![1-(3-Fluorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11079662.png)

![(2Z)-2-{(1R,2R,5S)-2-[4-(3-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]oct-4-ylidene}hydrazinecarbothioamide (non-preferred name)](/img/structure/B11079680.png)
![Methyl 4-[(4-methyl-2-nitrophenyl)amino]-3-(4-methylpiperidin-1-yl)-4-oxobutanoate](/img/structure/B11079681.png)
![1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B11079685.png)
![(2Z)-3-butyl-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-N-ethyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11079692.png)
![2-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11079694.png)
![1,3-diethyl-N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B11079695.png)
![3-(4-methoxyphenyl)-1-methyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione](/img/structure/B11079697.png)
